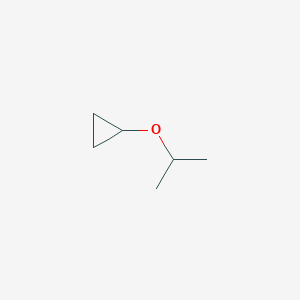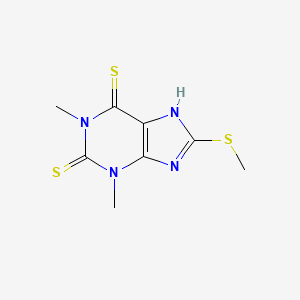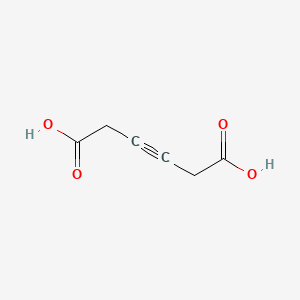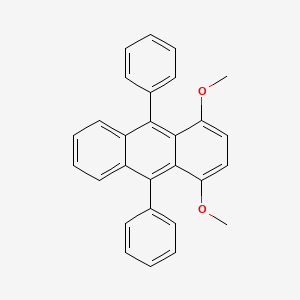
Dibenzylstannanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzylstannanone is an organotin compound characterized by the presence of two benzyl groups attached to a tin atom This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dibenzylstannanone typically involves the reaction of dibenzylstannane with an oxidizing agent. One common method is the oxidation of dibenzylstannane using hydrogen peroxide or other suitable oxidizing agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Dibenzylstannanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state tin compounds.
Reduction: this compound can be reduced back to dibenzylstannane using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Higher oxidation state tin compounds.
Reduction: Dibenzylstannane.
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of other organotin compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique organometallic structure.
Industry: Utilized in the production of polymers and as a stabilizer in PVC.
Wirkmechanismus
The mechanism by which dibenzylstannanone exerts its effects is primarily through its interaction with biological molecules. The tin atom in the compound can form coordination bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or interference with cellular processes, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
- Dibutyltin oxide
- Tributyltin chloride
- Tetraphenyltin
Comparison: Dibenzylstannanone is unique due to the presence of benzyl groups, which impart different chemical and physical properties compared to other organotin compounds. For instance, dibutyltin oxide and tributyltin chloride are more commonly used as catalysts and biocides, respectively, while tetraphenyltin is often used in materials science. The benzyl groups in this compound may enhance its solubility in organic solvents and potentially alter its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
10448-44-9 |
|---|---|
Molekularformel |
C14H14OSn |
Molekulargewicht |
316.97 g/mol |
IUPAC-Name |
dibenzyl(oxo)tin |
InChI |
InChI=1S/2C7H7.O.Sn/c2*1-7-5-3-2-4-6-7;;/h2*2-6H,1H2;; |
InChI-Schlüssel |
DRNWASHEONIABT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[Sn](=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Chloro-7h-benzo[c]phenothiazine](/img/structure/B14736881.png)


![2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14736894.png)



![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)



![1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B14736961.png)
![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)

